Benzyl octyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54852-64-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
octoxymethylbenzene |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |
InChI Key |
NXZJVIKVJAKQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl Octyl Ether and Analogues
Strategies for Carbon-Oxygen Bond Formation
The construction of the C-O-C bond characteristic of ethers can be accomplished through several strategic approaches. The choice of method often depends on the specific substrates, desired purity, and reaction scale. Key strategies involve the nucleophilic substitution reaction between an alkoxide and an alkyl halide, or the more recent transition metal-mediated coupling of alcohols or their derivatives.
The Williamson ether synthesis, a reaction developed in the 1850s, remains a cornerstone for the preparation of symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.comchemistrytalk.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com
For the synthesis of benzyl (B1604629) octyl ether, two primary pathways are conceivable:
Route A: The reaction of sodium octoxide (the alkoxide of 1-octanol) with a benzyl halide (e.g., benzyl bromide).
Route B: The reaction of sodium benzoxide (the alkoxide of benzyl alcohol) with an octyl halide (e.g., 1-bromooctane).
Due to the SN2 nature of the reaction, it is highly sensitive to steric hindrance in the alkyl halide. chemistrytalk.org Therefore, Route A, which utilizes a primary and sterically unhindered benzyl halide, is generally the preferred and more efficient pathway. The use of secondary or tertiary alkyl halides often leads to competing elimination (E2) reactions, which would reduce the yield of the desired ether. chemistrytalk.orgjk-sci.comlibretexts.org Benzyl halides are ideal substrates as they are primary and lack beta-hydrogens, precluding the possibility of E2 elimination. youtube.com
A critical first step in the Williamson synthesis is the quantitative deprotonation of the alcohol to form the corresponding alkoxide, which serves as the potent nucleophile. chemistrytalk.org This is typically achieved by treating the alcohol (in this case, 1-octanol (B28484) for the preferred pathway) with a strong base. Common bases employed for this purpose include sodium hydride (NaH), potassium hydride (KH), and sodium hydroxide (B78521) (NaOH). chemistrytalk.orgjk-sci.comorganic-chemistry.org The alkoxide is often generated in situ just before the addition of the alkylating agent (benzyl halide). byjus.com
The general reaction is as follows:
Step 1 (Alkoxide Formation): CH₃(CH₂)₇OH + NaH → CH₃(CH₂)₇O⁻Na⁺ + H₂
Step 2 (Nucleophilic Substitution): CH₃(CH₂)₇O⁻Na⁺ + C₆H₅CH₂Br → C₆H₅CH₂O(CH₂)₇CH₃ + NaBr
The success of the Williamson ether synthesis for producing benzyl octyl ether is highly dependent on carefully controlled reaction conditions to maximize the yield of the SN2 product and minimize side reactions. wikipedia.org Laboratory syntheses can typically achieve yields ranging from 50% to 95%. wikipedia.orgbyjus.com
| Reaction Condition | Influence on Selectivity and Yield | Typical Parameters for this compound Synthesis |
|---|---|---|
| Substrate Structure | The alkyl halide should be primary to favor SN2 over E2 elimination. Benzyl halides are ideal. wikipedia.orgchemistrytalk.orglibretexts.org Secondary or tertiary halides lead to alkene formation. chemistrytalk.org | Benzyl bromide (electrophile) and 1-octanol (nucleophile precursor). |
| Solvent | Aprotic polar solvents are preferred as they solvate the cation but not the alkoxide nucleophile, increasing its reactivity. wikipedia.org Protic solvents can slow the reaction. wikipedia.org | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (B95107) (THF). wikipedia.orgbyjus.com |
| Base | A strong base is required for the complete deprotonation of the alcohol to form the alkoxide. | Sodium hydride (NaH), Potassium hydroxide (KOH). chemistrytalk.orgorganic-chemistry.org |
| Temperature | Moderate temperatures are typically used. Higher temperatures can favor the competing E2 elimination reaction. wikipedia.org | 50–100 °C. wikipedia.orgbyjus.com |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. wikipedia.org | 1–8 hours. wikipedia.orgbyjus.com |
| Leaving Group | A good leaving group on the alkyl halide is essential. The order of reactivity is I > Br > Cl. Tosylates are also effective. wikipedia.orgbyjus.com | Bromide (Br⁻) or Iodide (I⁻). |
In recent years, transition metal catalysis has emerged as a powerful alternative for constructing C-O bonds, often proceeding under milder and more neutral conditions than classical methods. Catalysts based on palladium and iron have been developed for the efficient synthesis of ethers, including analogues of this compound.
Palladium-catalyzed reactions offer a modern approach to ether synthesis that avoids the use of strong bases. acs.orgorganic-chemistry.org One such method is the decarboxylative etherification of benzyl carbonates. organic-chemistry.orgacs.orgorganic-chemistry.org In this strategy, a precursor like octyl benzyl carbonate would undergo decarboxylation in the presence of a palladium catalyst to form this compound, with carbon dioxide as the only byproduct. nih.gov
The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a precursor such as Pd(η³-C₃H₅)Cp and a phosphine (B1218219) ligand like DPEphos (bis[(2-diphenylphosphino)phenyl] ether). acs.orgorganic-chemistry.org This methodology is noted for its high yields and tolerance of various functional groups, proceeding under neutral conditions. acs.orgorganic-chemistry.org
| Component | Role in Reaction | Example |
|---|---|---|
| Substrate | Source of the benzyl and octyl groups. | Octyl benzyl carbonate. |
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(η³-C₃H₅)Cp, Pd(OAc)₂. acs.org |
| Ligand | Stabilizes the palladium catalyst and modulates its reactivity. | DPEphos, DPPF. acs.org |
| Solvent | Provides the reaction medium. | Tetrahydrofuran (THF). |
| Temperature | Typically requires heating to facilitate catalysis. | 60–80 °C. organic-chemistry.org |
Iron-catalyzed reactions represent an economical and environmentally benign approach to ether synthesis. nih.govacs.org These methods often involve the direct, dehydrative coupling of two different alcohols, such as benzyl alcohol and 1-octanol, to form the unsymmetrical ether. acs.orgacs.org Water is the sole byproduct, making this a highly atom-economical process. acs.orgnih.gov
A common catalyst for this transformation is iron(III) triflate (Fe(OTf)₃). acs.org The reaction is often enhanced by an additive, such as ammonium (B1175870) chloride (NH₄Cl), which helps to suppress side reactions and improve selectivity for the unsymmetrical ether product. acs.org The proposed mechanism involves the Lewis acidic iron catalyst activating the benzyl alcohol, facilitating the cleavage of the C-O bond to form a benzylic carbocation intermediate in situ. acs.orgnih.gov This electrophilic intermediate is then trapped by the nucleophilic 1-octanol to yield this compound. acs.org
| Component | Role in Reaction | Example Conditions for Unsymmetrical Ether Synthesis |
|---|---|---|
| Substrates | The two alcohol coupling partners. | Benzyl alcohol and 1-Octanol. |
| Iron Catalyst | Lewis acid that activates the benzylic alcohol. | Fe(OTf)₃ (Iron(III) triflate), FeCl₃·6H₂O. acs.orgacs.org |
| Additive | Suppresses side reactions and improves selectivity. | NH₄Cl (Ammonium chloride). acs.org |
| Solvent | Provides the reaction medium. | Dichloromethane (DCM). acs.org |
| Temperature | Reaction can often proceed at or below room temperature. | 0 °C to room temperature. acs.org |
Novel Electrophilic Oxygen Transfer Reactions
Recent advancements in organic synthesis have explored novel pathways for ether formation that diverge from classical nucleophilic substitution mechanisms. One such area involves the reductive etherification of esters. A notable method facilitates the direct conversion of esters to ethers through the use of titanium tetrachloride and a complex of borane (B79455) and ammonia (B1221849) (BH3·NH3). youtube.com In this process, the ester's carbonyl group is activated by the Lewis acid, titanium tetrachloride, making it more electrophilic. A subsequent hydride transfer from the borane complex reduces the activated ester to form the corresponding ether. youtube.com This approach is particularly advantageous for creating benzyl ethers from benzoate (B1203000) esters, offering an alternative to the more traditional use of alkyl halides with alcohols, which can sometimes require harsher basic conditions. youtube.com
While direct electrophilic oxygen transfer remains a less conventional route for simple ether synthesis like that of this compound, these related transformations highlight the ongoing innovation in C-O bond formation, moving beyond traditional alcohol-based alkylations.
Dehydrative O-Alkylation Processes
The direct coupling of two different alcohols via dehydration is an atom-economical and green approach to synthesizing unsymmetrical ethers. Trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the cross-coupling of benzylic alcohols with various alkyl alcohols. nih.gov This method proceeds under mild conditions and is notable for its high catalytic efficiency and broad substrate scope, successfully yielding diverse unsymmetrical ethers. nih.gov The reaction is believed to proceed through the formation of a benzylic carbocation intermediate, which is then trapped by the nucleophilic alkyl alcohol. nih.gov
Another innovative approach involves the use of organohalides as catalysts for the dehydrative O-alkylation between alcohols. rsc.orgresearchgate.net This method provides a practical and scalable route for both symmetrical and unsymmetrical aliphatic ether synthesis from readily available alcohols. Mechanistic studies indicate that the organohalide is regenerated during the reaction, acting as a recyclable intermediate to facilitate the etherification process. rsc.orgresearchgate.net For instance, the reaction of 1-octanol can be catalyzed by n-C8H17I to produce the corresponding symmetrical ether in good yield. researchgate.net
| Catalyst | Alcohol 1 | Alcohol 2 | Temperature (°C) | Time (h) | Product | Yield (%) |
| n-C8H17I | n-C8H17OH | n-C8H17OH | 150 | 30 | Di-n-octyl ether | 73 |
| t-BuBr | n-C7H15OH | t-BuOH | 60 | 57 | t-Butyl heptyl ether | 82 |
This table presents data on organohalide-catalyzed dehydrative O-alkylation for the synthesis of symmetrical and unsymmetrical ethers. Data sourced from researchgate.net.
Derivatization and Functionalization of this compound Precursors
Benzylation of Octanol (B41247) and Related Alcohols
The most direct and widely employed method for synthesizing this compound is the benzylation of 1-octanol, typically following the principles of the Williamson ether synthesis. libretexts.orgvanderbilt.edu This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a benzyl halide, such as benzyl chloride or benzyl bromide, in an SN2 reaction. libretexts.orgias.ac.in
The formation of the sodium octoxide intermediate is typically achieved by reacting 1-octanol with a strong base like sodium hydride (NaH). libretexts.org The subsequent reaction with benzyl chloride yields this compound. jetir.orgjetir.org The reaction conditions, such as temperature and solvent, can be optimized to achieve high conversion and selectivity. jetir.org Temperatures in the range of 80 to 140°C are often employed for such benzylations. jetir.org
An alkoxyhydrosilane-mediated cross-etherification between a secondary benzyl alcohol and an aliphatic alcohol also provides a route to unsymmetrical dialkyl ethers in good to high yields. rsc.org This reaction is believed to proceed through the formation of a carbocation derived from the benzyl alcohol. rsc.org
| Base | Alcohol | Benzylating Agent | Conditions | Product |
| Sodium Hydroxide | p-Octyl Phenol (B47542) Ethoxylate | Benzyl Chloride | 90-100 °C | Benzylated Ether |
| Potassium Hydroxide | Various Alcohols | Benzyl Bromide | Solvent-free, RT | Benzyl Ethers |
| Sodium Hydride | Alcohol | Alkyl Halide/Tosylate | SN2 Conditions | Ether |
This table summarizes various conditions for the benzylation of alcohols and related compounds. Data sourced from libretexts.orgias.ac.injetir.org.
Mechanistic Pathways in Side Product Formation During Etherification
During the synthesis of ethers, several competing reactions can lead to the formation of undesired side products. In the context of acid-catalyzed dehydration of alcohols, the reaction mechanism can proceed via either an SN1 or SN2 pathway. byjus.com For primary alcohols like 1-octanol, the SN2 mechanism is generally favored. libretexts.orgbyjus.com However, at higher temperatures, an E1 elimination pathway can compete, leading to the formation of alkenes (e.g., 1-octene) instead of the desired ether. libretexts.orgmasterorganicchemistry.com For example, the acid-catalyzed dehydration of ethanol (B145695) yields diethyl ether around 130-140°C, but produces ethylene (B1197577) at temperatures of 150°C and above. masterorganicchemistry.com
In the Williamson ether synthesis, the alkoxide is a strong base, which can promote an E2 elimination reaction, particularly when using secondary or tertiary alkyl halides. libretexts.org While benzyl halides cannot undergo β-elimination, if the synthesis were attempted by reacting a benzyl alkoxide with a secondary halide like 2-bromooctane, the formation of octenes would be a significant competing pathway. libretexts.org
Another common side product, particularly in reactions aiming for unsymmetrical ethers, is the formation of symmetrical ethers. mdpi.com For instance, in the benzylation of an alcohol, the benzylating agent can react with another molecule of benzyl alcohol (if present as a starting material or formed in situ) to produce di-benzyl ether as a byproduct. mdpi.com Isotope labeling studies in the coupling of alcohols have confirmed that different ether products can arise simultaneously through distinct SN2 and carbenium ion-mediated pathways. osti.govosti.gov
Green Chemistry Approaches in this compound Synthesis
Solvent-Free Reaction Systems
In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols that minimize or eliminate the use of volatile organic solvents. Solvent-free, or "neat," reaction conditions offer advantages such as reduced waste, lower costs, and often simplified work-up procedures.
A highly efficient and convenient method for the benzylation of alcohols, including long-chain variants, involves the use of benzyl bromide with solid potassium hydroxide pellets without any solvent. ias.ac.in This method proceeds effectively at room temperature, demonstrating that the protection of alcohols with a benzyl group can be carried out under environmentally benign conditions. ias.ac.in
Similarly, the etherification of glycerol (B35011) with benzyl alcohol has been successfully demonstrated in a solvent-free medium using a solid acid catalyst. mdpi.com In this system, mono-benzyl glycerol ether was the major product, alongside the formation of di-benzyl glycerol ether and the byproduct di-benzyl ether. mdpi.com Such solvent-free approaches, often facilitated by solid catalysts or reagents, represent a significant step towards more sustainable chemical manufacturing. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Key Advantage |
| Alcohol | Benzyl Bromide | Solid Potassium Hydroxide | Room Temperature | No solvent, mild conditions |
| Glycerol | Benzyl Alcohol | Cs2.5H0.5PW12O40/K-10 | 120-160 °C | No solvent, heterogeneous catalyst |
This table highlights examples of solvent-free etherification reactions. Data sourced from ias.ac.inmdpi.com.
Utilization of Recoverable and Reusable Mediators
One notable advancement is the use of ferrous sulfate (B86663) (FeSO₄) as a simple, inexpensive, and reusable mediator for the synthesis of benzyl alkyl ethers from benzyl bromides and various alcohols. tandfonline.comtandfonline.comresearchgate.net This methodology proceeds under mild, neutral conditions without the need for a base or co-solvent, which simplifies the reaction setup and work-up procedures. tandfonline.comtandfonline.com
In a typical procedure, benzyl bromide is refluxed with an alcohol in the presence of one equivalent of FeSO₄. tandfonline.com The alcohol often serves as both the reactant and the solvent. tandfonline.com This method has been successfully applied to a range of primary and secondary alcohols, affording the corresponding benzyl ethers in excellent yields. tandfonline.com The reaction demonstrates broad applicability for synthesizing various benzyl alkyl ethers, which can be considered analogues to this compound.
The reusability of the FeSO₄ mediator is a significant advantage of this protocol. After the initial reaction, the FeSO₄ can be recovered by simple filtration, washed, and reused in subsequent reactions with only a minor decrease in activity over several cycles. tandfonline.com For instance, in the synthesis of benzyl methyl ether, the recovered FeSO₄ provided a slightly reduced yield in the second and third runs, demonstrating its potential for recycling. tandfonline.com
The following table summarizes the synthesis of various benzyl alkyl ethers using FeSO₄ as a mediator, showcasing the versatility of this method for creating analogues of this compound.
Table 1: Synthesis of Benzyl Alkyl Ethers using FeSO₄ Mediator. Data sourced from tandfonline.com.
Beyond iron-based mediators, the field of heterogeneous catalysis offers a plethora of options for recoverable and reusable systems applicable to ether synthesis. Solid acid catalysts, such as zeolites, sulfated zirconia, and functionalized carbons, are widely employed in etherification reactions. mdpi.com For instance, acid-functionalized carbons have been successfully used in the etherification of glycerol with benzyl alcohol, demonstrating good conversion and selectivity, with the catalyst being easily recovered and reused. Similarly, hierarchical H-beta zeolites have shown excellent activity and reusability in the benzylation of arenes with benzyl alcohol, a related transformation. mdpi.com After reaction, these solid catalysts can be filtered, washed, dried, and calcined for reuse, often maintaining high catalytic efficiency over multiple cycles. mdpi.com
Phase-transfer catalysis (PTC) represents another important strategy that often employs reusable catalysts. crdeepjournal.orgbiomedres.usfzgxjckxxb.com In PTC, a catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant across the interface of two immiscible phases, thereby enabling the reaction to occur. biomedres.usfzgxjckxxb.com Supported phase-transfer catalysts, where the catalytic species is immobilized on an organic or inorganic support, have been developed to simplify catalyst recovery and reuse. biomedres.us This approach combines the high efficiency of phase-transfer catalysis with the practical advantages of heterogeneous systems.
Mechanistic Investigations of Benzyl Octyl Ether Transformations
Carbon-Oxygen Bond Cleavage Processes
The cleavage of the carbon-oxygen bond in benzyl (B1604629) octyl ether is a primary transformation pathway, achievable through several distinct mechanistic routes, including hydrogenolysis, hydrolysis, and oxidation.
Hydrogenolysis is a key method for cleaving benzyl ethers, involving the scission of the C–O bond with the addition of hydrogen. acsgcipr.org This process can be catalyzed by both heterogeneous and homogeneous systems, typically yielding an alcohol and a hydrocarbon. acsgcipr.orgyoutube.com For benzyl octyl ether, this would result in octanol (B41247) and toluene (B28343).
Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a classic and widely used heterogeneous catalyst for benzyl ether hydrogenolysis. youtube.comatlanchimpharma.com The reaction mechanism involves the adsorption of the benzyl ether and hydrogen onto the palladium surface. acsgcipr.org This facilitates the cleavage of the benzylic C–O bond, which is weaker and more susceptible to hydrogenolysis than the alkyl C–O bond. mdpi.com The process is often referred to as a hydrogenolysis because hydrogen is used to cleave (lyse) the bond. youtube.com
Recent research has also explored nickel-based catalysts. For instance, nickel-molybdenum (B8610338) (NiMo) sulfided catalysts supported on pillared clay have shown high activity and selectivity for the hydrogenolysis of benzyl phenyl ether, a model compound for the α-O-4 linkage in lignin (B12514952). mdpi.com These catalysts selectively cleave the Caliphatic–O bond, producing an equimolar mixture of toluene and phenol (B47542). mdpi.com The strong acid sites on the sulfided catalyst are believed to contribute to its high selectivity. mdpi.com Other heterogeneous systems, such as platinum supported on aluminum polyphosphate (Pt/Al(PO₃)₃), have been shown to be remarkably efficient for the hydrogenolysis of C-O bonds in ethers under mild conditions (as low as 70°C and 1 atm H₂). researchgate.net Mechanistic studies suggest that hydrogen induces the formation of Brønsted acid sites on the catalyst surface, which activate and cleave the C-O bonds. researchgate.net
Homogeneous Catalysis: While heterogeneous catalysts are common, homogeneous systems have also been developed. Nickel catalysts featuring N-heterocyclic carbene (NHC) ligands are effective for the hydrogenolysis of aryl ethers. thieme-connect.de These systems can operate under relatively mild conditions and demonstrate high yields. In the context of unsymmetrical ethers, these catalysts often favor the cleavage of the C–O bond on the more electron-deficient ring. thieme-connect.de
Table 1: Selected Catalytic Systems for Benzyl Ether Hydrogenolysis This table is interactive. Click on the headers to sort the data.
| Catalyst System | Catalyst Type | Typical Conditions | Key Findings | Citations |
|---|---|---|---|---|
| Pd/C | Heterogeneous | H₂ gas, various solvents (EtOH, THF, etc.) | Standard, highly efficient method for debenzylation. | youtube.comatlanchimpharma.com |
| Pd(OH)₂/C (Pearlman's catalyst) | Heterogeneous | H₂ gas, various solvents | Often more effective and faster than Pd/C. | atlanchimpharma.com |
| NiMo-pillared clay (sulfided) | Heterogeneous | H₂ gas (20 bar), 300°C | High selectivity for Caliphatic–O bond cleavage. | mdpi.com |
| Pt/Al(PO₃)₃ | Heterogeneous | H₂ gas (1 atm), 70-90°C | Efficient under mild conditions due to H₂-induced Brønsted acid sites. | researchgate.net |
| Ni(COD)₂ with NHC ligands | Homogeneous | H₂ gas or hydride reagents | Effective for aryl ether cleavage; selectivity depends on electronic factors. | thieme-connect.de |
The C–O bond of ethers can be cleaved under acidic conditions through hydrolysis. libretexts.org For benzyl ethers like this compound, which possess a benzylic group capable of stabilizing a positive charge, the cleavage mechanism typically proceeds via an SN1 pathway. libretexts.orglibretexts.org
The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group (an alcohol). libretexts.orglibretexts.org Subsequently, the C–O bond cleaves to form a relatively stable benzyl carbocation and an alcohol (octanol). The halide ion from the acid then attacks the carbocation to form a benzyl halide. If an excess of the acid is used, the initially formed octanol can also be converted into an octyl halide. libretexts.org Diaryl ethers are generally resistant to acid cleavage. libretexts.org
C₆H₅CH₂OC₈H₁₇ + 2 HBr → C₆H₅CH₂Br + C₈H₁₇Br + H₂O
Alkylation pathways for ethers are primarily associated with their synthesis, such as in the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. libretexts.orgmasterorganicchemistry.com However, under certain conditions, the cleavage products of hydrolysis can undergo subsequent alkylation reactions. For example, in studies of benzyl phenyl ether cleavage in hot water, the initially formed phenol and benzyl alcohol can participate in secondary alkylation reactions. science.gov
Benzyl ethers are susceptible to oxidative cleavage at the benzylic position due to the stability of benzylic radical intermediates. organic-chemistry.orgrsc.org Various oxidizing agents and conditions can achieve this transformation.
One method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can cleave benzyl ethers, particularly under photoirradiation. organic-chemistry.orgnih.gov The reaction is believed to proceed through the formation of a benzylic radical cation via electron transfer from the ether to the sensitizer (B1316253) (DDQ). rsc.org This intermediate is then deprotonated to form an α-alkoxybenzyl radical. This radical can then react further, often with oxygen, to yield products such as benzaldehyde (B42025) and the corresponding alcohol (octanol), or the benzoic acid ester of the alcohol. organic-chemistry.orgrsc.org
Visible-light photoredox catalysis offers a mild alternative for oxidative debenzylation. nih.govmpg.de A photocatalyst with a sufficiently high oxidizing potential in its excited state can abstract an electron from the benzyl ether. mpg.de This process, similar to the DDQ mechanism, generates a radical cation that leads to cleavage. This method is advantageous due to its mild conditions and high functional group tolerance, allowing for the cleavage of benzyl ethers in the presence of sensitive groups like azides, alkenes, and alkynes. nih.gov Ozone is another reagent capable of oxidatively removing benzyl ether groups under relatively mild conditions, yielding products like benzoic esters and benzoic acid along with the alcohol. organic-chemistry.org
Rearrangement and Elimination Reactions of Benzyl Alkyl Ethers
Beyond simple cleavage, benzyl alkyl ethers can undergo rearrangement and elimination reactions, often promoted by strong bases or specific catalysts.
A notable transformation is the nih.govrsc.org-Wittig rearrangement, a base-promoted reaction of ethers that yields alcohols. organic-chemistry.org The mechanism involves the deprotonation of the carbon adjacent to the ether oxygen, forming a carbanion. For a benzyl ether, this lithiated intermediate can then rearrange via a radical dissociation-recombination pathway. organic-chemistry.org The benzyl group is particularly suited for this reaction as it can stabilize both the initial anion and the subsequent radical intermediate. organic-chemistry.org This process results in the migration of one of the R-groups to the carbanionic carbon, forming a rearranged alcoholate.
Elimination reactions can convert benzyl alkyl ethers into alkenes. A mild, one-step procedure using triflic anhydride (B1165640) and triethylamine (B128534) has been shown to be effective for this transformation. rsc.org This method is applicable to benzyl ethers and can produce both conjugated and isolated cyclic alkenes in good yields. rsc.org Ethers containing tertiary alkyl groups can also undergo E1 elimination during acid-catalyzed cleavage, especially when a strong acid with a poorly nucleophilic conjugate base is used. libretexts.orglibretexts.org
In some cases, rearrangement and elimination can be catalyzed by zeolites. Allyl benzyl ethers, for instance, have been observed to undergo a novel rearrangement when treated with a zeolite catalyst, involving a 1,4-migration of the benzylic group followed by a hydride shift. lu.se
Solvent Effects on Reaction Mechanisms and Selectivity in Ether Reactions
The choice of solvent plays a critical role in directing the course and selectivity of ether transformations, influencing reaction rates and product distributions by stabilizing or destabilizing reactants, intermediates, and transition states. nih.govacs.org
In the hydrogenolysis of benzyl ethers, the solvent can significantly affect the reaction rate. For Pd/C catalyzed reactions, the rate efficiency often follows the order: toluene < methanol (B129727) < ethanol (B145695) << acetic acid < tetrahydrofuran (B95107) (THF). atlanchimpharma.com The use of protic solvents like methanol can sometimes lead to the undesired cleavage of other protecting groups, such as silyl (B83357) ethers, whereas non-protic solvents like toluene or ethyl acetate (B1210297) can prevent this side reaction. organic-chemistry.org The Lewis basicity of the solvent also impacts catalytic activity; for example, with Raney Nickel, nonbasic solvents lead to high activity for both hydrogenolysis and hydrogenation, while basic solvents result in a less active but more selective catalyst for hydrogenolysis that preserves aromatic products. nih.gov
For hydrolysis reactions, the solvent's properties are paramount. In a study of dibenzyl ether hydrolysis in supercritical water, the dielectric constant of the water, which can be tuned by changing temperature and pressure, was shown to directly correlate with the reaction rate. acs.org A higher dielectric constant, corresponding to a more polar medium, leads to a more polar transition state, thereby accelerating the reaction. acs.org
Solvent choice also has a profound impact on selectivity in alkylation reactions. In the Williamson ether synthesis, the ratio of O-alkylation to C-alkylation is heavily dependent on the solvent. For the reaction of sodium β-naphthoxide with benzyl bromide, the O- to C-alkylated product ratio was 97:3 in acetonitrile, but shifted to 72:28 in methanol. rsc.orgrsc.org This is attributed to the different reaction networks and the ability of protic solvents like methanol to stabilize different transition states. rsc.orgrsc.org
Table 2: Influence of Solvent on Selectivity and Rate of Ether Reactions This table is interactive. Click on the headers to sort the data.
| Reaction Type | Solvent | Effect | Rationale | Citations |
|---|---|---|---|---|
| Hydrogenolysis (Pd/C) | Acetic Acid | High reaction rate | Protonation of the ether oxygen facilitates cleavage. | atlanchimpharma.com |
| Hydrogenolysis (Pd/C) | Methanol (Protic) | Can cause cleavage of silyl ethers | Protic nature facilitates desilylation. | organic-chemistry.org |
| Hydrogenolysis (Pd/C) | Toluene (Aprotic) | Silyl ethers remain stable | Non-protic solvent does not promote desilylation. | organic-chemistry.org |
| Hydrogenolysis (Raney Ni) | Methylcyclohexane (Non-basic) | High activity, hydrogenation of aromatics | Non-basic solvent enhances catalyst activity. | nih.gov |
| Hydrogenolysis (Raney Ni) | Basic Solvents | Lower activity, high selectivity for C-O cleavage | Basic solvent moderates catalyst activity, preserving aromatic rings. | nih.gov |
| Hydrolysis | Supercritical Water (high ε) | Increased reaction rate | Stabilization of a more polar transition state. | acs.org |
| Alkylation (Williamson) | Acetonitrile (Aprotic) | High O-alkylation selectivity | Favors the SN2 pathway at the oxygen atom. | rsc.orgrsc.org |
| Alkylation (Williamson) | Methanol (Protic) | Increased C-alkylation | Solvation effects and different reaction networks. | rsc.orgrsc.org |
Advanced Characterization and Analytical Methodologies for Benzyl Octyl Ether
Spectroscopic Analysis in Elucidating Molecular Structure and Purity.
Spectroscopic techniques are fundamental in the structural analysis and purity assessment of Benzyl (B1604629) Octyl Ether, providing detailed information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural confirmation of Benzyl Octyl Ether. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular picture can be constructed.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzylic and octyl ether groups, and the methyl and methylene protons of the octyl chain. The integration of these signals corresponds to the number of protons in each unique environment, and their splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal neighboring proton interactions, confirming the connectivity of the molecular fragments.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, ether-linked). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.
Two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be used to establish correlations between protons and carbons, providing definitive evidence for the structure of this compound. COSY spectra show correlations between coupled protons, while HSQC spectra correlate directly bonded proton and carbon atoms.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.25-7.40 | Multiplet | 5H | C₆H₅- |
| Benzylic Protons | 4.50 | Singlet | 2H | -CH₂-Ph |
| Methylene Protons | 3.45 | Triplet | 2H | -O-CH₂-(CH₂)₆CH₃ |
| Methylene Protons | 1.60 | Multiplet | 2H | -O-CH₂-CH₂-(CH₂)₅CH₃ |
| Methylene Protons | 1.20-1.40 | Multiplet | 10H | -(CH₂)₅-CH₃ |
| Methyl Protons | 0.88 | Triplet | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbon (C-ipso) | 138.5 | C-CH₂ |
| Aromatic Carbons (C-ortho, C-meta, C-para) | 127.5-128.5 | C₆H₅ |
| Benzylic Carbon | 72.0 | -CH₂-Ph |
| Methylene Carbon | 70.5 | -O-CH₂-(CH₂)₆CH₃ |
| Methylene Carbons | 22.5-32.0 | -(CH₂)₆-CH₃ |
| Methyl Carbon | 14.0 | -CH₃ |
Mass Spectrometry (MS) for Impurity Profiling and Identification.
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to identify potential impurities by analyzing its fragmentation pattern upon ionization. nih.govacs.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound (C₁₅H₂₄O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion provides structural information. Key fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.
For this compound, characteristic fragments would include the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment for benzyl-containing compounds, and fragments resulting from the loss of the octyl chain or parts of it. The presence of impurities would be indicated by additional peaks in the mass spectrum. The fragmentation patterns of these impurity peaks can be used to elucidate their structures, which are often related to the starting materials or byproducts of the synthesis.
| Predicted Mass Spectrum Fragments | m/z | Identity |
| Molecular Ion | 220 | [C₁₅H₂₄O]⁺ |
| Tropylium Ion | 91 | [C₇H₇]⁺ |
| Benzyloxy Fragment | 107 | [C₇H₇O]⁺ |
| Loss of Octyl Radical | 107 | [M - C₈H₁₇]⁺ |
| Loss of Benzyl Radical | 129 | [M - C₇H₇]⁺ |
| Octyl Cation | 113 | [C₈H₁₇]⁺ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. mdpi.com
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. The FTIR spectrum of this compound would show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds of the benzyl group, and the aliphatic C-H bonds of the octyl chain. The strong, characteristic C-O-C asymmetric stretching vibration is a key indicator of the ether functional group.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, making it a useful tool for confirming the presence of the benzyl group. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3030-3100 | 3050-3070 | Benzyl Group |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Octyl Group |
| C-O-C Asymmetric Stretch | 1070-1150 | 1070-1150 | Ether |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Benzyl Group |
| C-H Bending (Aliphatic) | 1370-1470 | 1370-1470 | Octyl Group |
Chromatographic Techniques for Separation and Quantification.
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of reaction mixtures from the synthesis of this compound. nih.govacs.org The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification.
In a typical synthesis of this compound (e.g., Williamson ether synthesis from benzyl alcohol and an octyl halide), GC-MS can be used to monitor the progress of the reaction by quantifying the consumption of reactants and the formation of the product. It can also identify and quantify byproducts, such as dibenzyl ether or dioctyl ether, and unreacted starting materials. The retention times of the components in the gas chromatogram allow for their separation, while their mass spectra confirm their identities.
| Component | Expected Retention Time Order | Key Mass Spectral Fragments (m/z) |
| Benzyl Alcohol | Early eluting | 108, 91, 79, 77 |
| Octyl Halide/Alcohol | Intermediate | Varies with reactant |
| This compound | Later eluting | 220, 107, 91 |
| Dibenzyl Ether (byproduct) | Varies | 198, 91 |
Electrochemical Methods in Ether-Containing Systems.
Electrochemical methods can be applied to study the redox properties of this compound and can potentially be developed into analytical techniques for its detection and quantification. libretexts.orglibretexts.org
The ether linkage in this compound can undergo electrochemical oxidation at a suitable electrode surface. Cyclic voltammetry (CV) is a technique that can be used to study this process. In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The voltammogram of this compound would likely show an oxidation peak at a potential characteristic of the cleavage of the benzylic C-O bond. The peak current would be proportional to the concentration of this compound, which forms the basis for a quantitative analytical method.
The electrochemical behavior of this compound could be influenced by the presence of the aromatic ring, which can also be electrochemically active. The study of its electrochemical properties can provide insights into its reactivity and potential degradation pathways. Furthermore, electrochemical sensors could potentially be developed for the in-situ monitoring of this compound in various applications.
Potentiometric Sensors Utilizing Related Ether Compounds
Potentiometric sensors are a class of electrochemical sensors that measure the electrical potential difference between two electrodes to determine the concentration of a specific analyte in a solution. medmedchem.com These sensors are valued for their high sensitivity, selectivity, and ease of use in various analytical applications. medmedchem.com In the construction of many ion-selective electrodes (ISEs), ether compounds play a crucial role, often as plasticizers, solvent mediators, or as the ion-selective component (ionophore) itself. rsc.orgacs.orgtaylorandfrancis.com
Macrocyclic ethers, specifically crown ethers, have been extensively investigated as ionophores in potentiometric sensors due to their ability to selectively form stable complexes with specific cations. rsc.orgacgpubs.org The size of the crown ether's cavity and the type of cation determine the selectivity of the sensor. For instance, various crown ethers have been incorporated into polyvinylchloride (PVC) matrix membranes to create sensors for detecting dications such as 4,4'-dipyridyl (DPy), diquat (B7796111) (DQT), and paraquat (B189505) (PQT). rsc.org In these systems, an ether like 2-nitrophenyl octyl ether (NPOE) is often used as a solvent mediator or plasticizer to ensure the mobility of the ionophore and the target ion within the membrane phase. rsc.orgacs.orgtaylorandfrancis.com
Research has demonstrated the effectiveness of several crown ether-based sensors. Electrodes fabricated with bis(metaphenylene-32-crown-10) and bis(paraphenylene-34-crown-10), using NPOE as the solvent mediator, exhibit a clear potentiometric response to these dications. rsc.org The performance of these sensors is characterized by their calibration slope, detection limit, and selectivity over other interfering ions. rsc.org
Table 1: Performance of Crown Ether-Based Potentiometric Sensors for 4,4'-Dipyridinium (DPy)
This table is interactive. You can sort and filter the data.
| Ionophore | Solvent Mediator | Calibration Slope (mV/decade) | Detection Limit (µM) | Key Interferences |
|---|---|---|---|---|
| Bis(paraphenylene-34-crown-10) (BPP34C10) | 2-Nitrophenyl octyl ether | 33 - 41 | 1.7 - 6 | Diquat (DQT) |
| Dibenzo-30-crown-10 (DB30C10) | 2-Nitrophenyl octyl ether | 33 - 41 | 1.7 - 6 | Low Selectivity |
| Bis(metaphenylene-32-crown-10) (BMP32C10) | 2-Nitrophenyl octyl ether | 33 - 41 | 1.7 - 6 | Low interference from K+, NH4+, Ba2+ |
| Bis(paraphenylene-37-crown-11) (BPP37C11) | 2-Nitrophenyl octyl ether | 33 - 41 | 1.7 - 6 | Low interference from K+, NH4+, Ba2+ |
Ion Transfer Mechanisms in Liquid Membrane Systems
Liquid membranes are utilized in various separation, purification, and sensing applications. nih.govacs.org Understanding the mechanism of ion transfer across these membranes is critical for optimizing their performance. Ethers, such as nitrophenyl octyl ether (NPOE), are common components of these liquid membranes, providing a medium through which ions are transported. acs.orgbohrium.com
Studies using cyclic voltammetry have elucidated the transport of ionized species across supported liquid membranes. nih.gov A key finding is the observation of a "double-transfer" peak in the voltammogram for certain lipophilic ions. nih.govbohrium.com This phenomenon is a logical consequence of the system having two liquid-liquid interfaces (aqueous phase 1/membrane and membrane/aqueous phase 2). nih.govbohrium.com Depending on the polarity of the applied potential, ion transfer occurs at each of these interfaces. nih.gov
The transfer process is significantly influenced by the lipophilicity of the ions; more hydrophilic ions require a greater cell voltage to be transferred across the interface. nih.gov The direction and extent of ion diffusion can be controlled by manipulating the applied potential, a feature described as a bipolar nature of the voltammetric response. acs.org This electrochemical control over mass transport is highly advantageous for extraction and separation applications. acs.orgbohrium.com Research on the transfer of the dye rhodamine B across membranes composed of various organic solvents, including nitrophenyl octyl ether, has been instrumental in rationalizing these mechanisms. acs.orgbohrium.com
Table 2: Components in the Study of Ion Transfer Across Supported Liquid Membranes
This table is interactive. You can sort and filter the data.
| Membrane Component | Analyte Studied | Analytical Technique | Key Finding |
|---|---|---|---|
| 1-(2-nitrophenoxy)octane (NPOE) | Rhodamine B | Cyclic Voltammetry, UV-vis Spectrophotometry | Observation of double-transfer voltammogram. acs.orgbohrium.com |
| 1-Octanol (B28484) | Rhodamine B | Cyclic Voltammetry, UV-vis Spectrophotometry | Transfer is driven by high membrane concentration of the lipophilic species. nih.gov |
| 1,2-Dichlorobenzene | Rhodamine B | Cyclic Voltammetry, UV-vis Spectrophotometry | Bipolar nature of voltammetric response allows control of mass transport. acs.org |
| 1,9-Decadiene | Rhodamine B | Cyclic Voltammetry, UV-vis Spectrophotometry | Ion transfer occurs across two distinct liquid-liquid interfaces. nih.gov |
Computational and Theoretical Chemistry Studies of Benzyl Octyl Ether
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of benzyl (B1604629) octyl ether, which in turn dictate its reactivity.
Density Functional Theory (DFT) has become a primary tool for studying the organic reactivity of ethers. mdpi.com By calculating the electron density distribution, DFT can predict molecular properties and reactivity. mdpi.com For ethers, DFT can be used to model the electronic structure, providing insights into bond lengths, bond angles, and charge distribution. acs.org This information is crucial for understanding how benzyl octyl ether will interact with other molecules.
DFT calculations are also applied to study reaction mechanisms, such as the gas-phase decomposition of ethers catalyzed by hydrogen halides. unirioja.es These studies can determine the electronic influence of different catalysts and provide estimations of activation energies that are in good agreement with experimental values. unirioja.es For example, a study on t-butyl methyl ether found a strong correlation between thermodynamic parameters and properties like electronegativity and pKa of the hydrogen halide catalysts. unirioja.es
Table 1: Selected DFT-Calculated Properties for Ethers
| Property | Description | Relevance to this compound |
|---|---|---|
| Electronic Chemical Potential (μ) | Represents the escaping tendency of electrons from a molecule. | Indicates the molecule's general reactivity. |
| Global Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | Predicts reactivity towards nucleophiles. |
| Global Nucleophilicity (N) | Measures the ability of a molecule to donate electrons. | Predicts reactivity towards electrophiles. |
| Parr Functions (P k + / P k −) | Local indices that identify the most electrophilic/nucleophilic sites within a molecule. | Pinpoints specific atoms likely to react. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Helps in predicting reaction rates and feasibility. |
This table is illustrative and based on general DFT applications to ethers.
Alongside DFT, semi-empirical and ab initio methods are valuable for elucidating reaction mechanisms involving ethers.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying reaction pathways like ether cleavage. chemrxiv.orgcore.ac.uk For example, ab initio quantum chemical calculations have been used to test proposed mechanisms for ether cleavage reactions, providing validation for experimental observations. chemrxiv.orgchemrxiv.org These methods can model the energetics of bond cleavage, identifying the most favorable reaction pathways. core.ac.uk Studies on lignin (B12514952) model compounds, which contain aryl-ether linkages similar to this compound, have used ab initio methods to explore depolymerization pathways, revealing that ether bond cleavage can become nearly barrierless under certain conditions. core.ac.uk
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio methods and DFT. usm.mynumberanalytics.com These methods simplify calculations by considering only valence electrons and incorporating parameters derived from experimental data. usm.mynumberanalytics.com They have been successfully used for conformational analyses of polymers containing ether linkages, like poly(ether-ether-ketone) (PEEK), with results showing good agreement with crystal structures. researchgate.net Semi-empirical methods can also be used to calculate activation energies for thermal decomposition of ethers by modeling the transition state. sid.ir For instance, a method was developed to calculate the activation energy of vinyl ether decomposition based on the formation of a "hydrogen bridge" in the transition state. sid.ir
Table 2: Comparison of Computational Methods for Mechanistic Studies
| Method | Basis | Advantages | Disadvantages | Typical Application for Ethers |
|---|---|---|---|---|
| Ab Initio | First principles, no empirical data. sfvstu.ru | High accuracy, predictive power. | Computationally expensive. | Detailed reaction pathway and transition state analysis for ether cleavage. chemrxiv.orgcore.ac.uk |
| DFT | Electron density functional. mdpi.com | Good balance of accuracy and computational cost. acs.org | Choice of functional can affect results. | Electronic structure, reactivity indices, reaction mechanisms. mdpi.comunirioja.es |
| Semi-Empirical | Simplified quantum mechanics with empirical parameters. numberanalytics.com | Computationally fast, suitable for large molecules. numberanalytics.com | Lower accuracy, dependent on parameterization. numberanalytics.com | Conformational analysis of large ether-containing polymers, preliminary reaction pathway screening. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis of Related Ethers
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. longdom.org For ethers, particularly those with long alkyl chains like this compound, MD simulations can provide detailed insights into their flexibility and the different shapes (conformers) they can adopt.
Studies on various ethers have demonstrated the utility of MD simulations. For instance, simulations of poly(vinyl methyl ether) in aqueous solutions have revealed how the polymer's conformation is influenced by its concentration and interactions with water molecules. longdom.org Similarly, MD simulations of crown ethers, which are cyclic ethers, have been used to understand their complex conformational fluctuations, which are dependent on interactions with ions and solvent molecules. nih.gov These simulations can identify the most stable conformers and the energy barriers between them. nih.gov
The conformational landscape of flexible molecules like diallyl ether has been explored using a combination of spectroscopic techniques and computational calculations, which can be complemented by MD simulations to understand the dynamics of conformational changes. aip.org The interaction with other molecules, such as water, can significantly influence the relative stabilities of different conformers. aip.org For this compound, the flexible octyl chain and the benzyl group can adopt numerous conformations, and MD simulations could predict the most populated conformers and how they might change in different solvent environments. This is crucial for understanding its physical properties and how it interacts with other molecules in various applications.
Thermodynamic Studies of Ether Formation and Stability
The formation of this compound, commonly achieved through a Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org This is an SN2 reaction where a new carbon-oxygen bond is formed. masterorganicchemistry.comwikipedia.org The thermodynamics of this reaction, including the enthalpy (ΔH°) and entropy (ΔS°) changes, govern the position of the equilibrium and the reaction's feasibility.
Ethers are generally stable compounds, with the ether linkage being resistant to cleavage by bases, oxidizing, or reducing agents. rajdhanicollege.ac.in However, they can be cleaved by strong acids like HI or HBr at high temperatures. rajdhanicollege.ac.in Computational studies can be employed to calculate the thermodynamic parameters associated with both the formation and cleavage of ethers.
For the formation reaction, calculations can determine the reaction enthalpy, which is often exothermic for etherification reactions. researchgate.net For example, the synthesis of ethyl octyl ether was found to be exothermic. researchgate.net Kinetic models based on experimental data and thermodynamic analysis can be developed to understand the reaction mechanism and the influence of different conditions. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| t-butyl methyl ether |
| Hydrogen halide |
| Poly(ether-ether-ketone) (PEEK) |
| Vinyl ether |
| Poly(vinyl methyl ether) |
| Crown ether |
| Diallyl ether |
| Ethyl octyl ether |
| Diethyl ether |
| Di-n-octyl ether |
| Hydrogen iodide |
| Hydrogen bromide |
| Anisole |
| Diethyl carbonate |
| 1-octanol (B28484) |
| Benzyl bromide |
| 2-Benzyloxy-1-methylpyridinium triflate |
| Toluene (B28343) |
| 1,4-cyclohexadiene |
| Benzoate (B1203000) |
| p-methoxybenzyl ether |
Advanced Applications and Functional Materials Incorporating Benzyl Octyl Ether Architectures
Structure-Activity Relationships in Bioactive Ether Derivatives
The relationship between a molecule's chemical structure and its biological activity is a foundational concept in medicinal chemistry and chemical ecology. wikipedia.org Analyzing these structure-activity relationships (SAR) helps determine which chemical groups are responsible for eliciting a biological effect, allowing for the modification of a compound to enhance its potency or specificity. wikipedia.orgdrugdesign.org In bioactive ether derivatives, the ether linkage, along with the nature of the attached alkyl or aryl groups, dictates the molecule's physicochemical properties such as polarity, volatility, and shape. These properties, in turn, govern its interaction with biological receptors, like those found in insect olfactory systems. researchgate.net
Kairomones are semiochemicals emitted by one species that benefit a different species that receives the chemical signal. frontiersin.orgusda.gov In pest management, kairomones are crucial as they can be used to attract natural enemies (predators and parasitoids) to pest-infested areas, enhancing biological control. up.ac.zanih.gov The sources of these chemical cues are diverse and can include volatiles from plants damaged by herbivores (herbivore-induced plant volatiles or HIPVs), as well as chemicals produced by the pest insects themselves, such as hydrocarbons in their cuticles or scales. frontiersin.orgusda.gov
The effectiveness of a compound as a kairomone is intrinsically linked to its structure. Volatility is essential for airborne signaling, and the functional groups on the molecule determine its interaction with the olfactory receptors of the receiving organism. Ether derivatives, possessing a polar C-O-C bond but lacking a hydroxyl group, have unique properties that can be advantageous for such signaling. Research has identified a wide array of organic compounds that act as kairomones, demonstrating that natural enemies rely heavily on these plant and prey semiochemicals for efficient foraging. usda.gov While specific research on benzyl (B1604629) octyl ether as a kairomone is not detailed in the provided sources, the principles of SAR suggest that its structural components—a volatile aromatic ring, a flexible octyl chain, and an ether linkage—are features found in many known semiochemicals. For instance, studies have shown that various hydrocarbons, terpenes, and their derivatives are responsible for attracting natural enemies. usda.gov Kairomone-based lures are being developed to attract and retain these natural enemies to reduce pest populations in an environmentally friendly manner. frontiersin.orgup.ac.za
Table 1: Examples of Compounds with Kairomonal Activity
| Compound Class | Specific Example(s) | Source Organism(s) | Attracted Organism(s) |
| Hydrocarbons | Tricosane, Pentacosane | Helicoverpa armigera (moth) | Trichogramma wasps (parasitoids) |
| Plant Volatiles | Methyl Salicylate (MeSA) | Herbivore-damaged plants | Various natural enemies |
| Pheromones | Aggregation Pheromones | Stink bugs | Predatory insects |
| Plant Volatiles | (Z)-jasmone | Cotton leaves | Aphid parasitoids |
This table is generated based on data from multiple sources. usda.govnih.govusda.gov
Different chemical structures elicit varied EAG responses, which can be species-specific. researchgate.net Studies have shown that compounds with similar structures can produce different response patterns, highlighting the specificity of insect olfactory receptors. For example, research on the red imported fire ant revealed that benzyl acetate (B1210297) and prenyl acetate elicited significant EAG responses. researchgate.net This indicates that the benzyl group, a key component of benzyl octyl ether, is recognized by the olfactory systems of certain insects. Similarly, other studies have identified compounds like hexyl butyrate (B1204436) and (E)-2-hexenyl butyrate as eliciting strong antennal responses in Lygus species, demonstrating that molecules with ester or ether-like functionalities and alkyl chains of similar length to the octyl group are biologically active. researchgate.net By correlating the structural features of a molecule (e.g., chain length, functional group, presence of an aromatic ring) with the magnitude of the EAG response, researchers can predict the potential of novel compounds like this compound to act as attractants or repellents. researchgate.netnih.gov
Table 2: EAG Responses to Various Volatile Compounds in Select Insects
| Compound | Insect Species | Relative EAG Response |
| Benzyl Acetate | Solenopsis invicta (Fire Ant) | Significant |
| Prenyl Acetate | Solenopsis invicta (Fire Ant) | Significant |
| Hexyl Butyrate | Lygus hesperus (Plant Bug) | Major Component, Elicits Response |
| (E)-2-Hexenyl Butyrate | Lygus hesperus (Plant Bug) | Major Component, Elicits Response |
| Linalool | Tribolium castaneum (Flour Beetle) | High |
This table is compiled from findings reported in various entomological studies. researchgate.netresearchgate.net
Role in Material Science and Polymer Chemistry
Ether linkages are fundamental building blocks in material science and polymer chemistry due to their chemical stability and unique ability to coordinate with ions. alfa-chemistry.com The R-O-R' structure is generally unreactive, which makes ethers excellent solvents for a variety of chemical reactions. alfa-chemistry.com This stability, combined with the flexibility of the ether bond, is leveraged in the synthesis of advanced materials ranging from nanoparticles to specialized polymers for electronics.
In the synthesis of nanoparticles, the solvent plays a critical role that extends beyond simply dissolving precursors. High-boiling-point organic solvents, such as benzyl ether, are frequently used because they allow for reactions to be conducted at the elevated temperatures required for nanoparticle crystallization. mdpi.com Benzyl ether, in particular, is used in the synthesis of highly uniform iron-platinum (FePt) nanocrystals and magnetic nanocubes. mdpi.comnih.gov
The solvent can influence the size, shape, and phase of the resulting nanoparticles. rsc.org In many non-aqueous sol-gel syntheses, benzyl ether provides a stable, high-temperature medium that facilitates the controlled decomposition of metal-organic precursors. mdpi.com Its ability to coordinate weakly with the surface of growing nanocrystals can help prevent uncontrolled aggregation, leading to monodisperse particles. In some syntheses, ethers serve not only as the solvent but also as a reagent or reducing agent. rsc.org The choice of solvent is a key parameter that is adjusted to tune the final properties of the nanomaterial. nih.gov
Table 3: Comparison of Solvents in FePt Nanoparticle Synthesis
| Solvent | Role(s) | Resulting Nanocrystals |
| Benzyl Ether (BnOBn) | Solvent | Highly-uniform |
| Benzyl Alcohol (BnOH) | Solvent, Reducing Agent | Highly-uniform |
| Triethylene Glycol (TEG) | Solvent, Reducing Agent | Highly-uniform |
| Benzylamine (BnNH2) | Solvent | Small agglomerates |
This table is based on a comparative study of synthetic routes for FePt nanoparticles. mdpi.com
The utilization of carbon dioxide (CO₂) as a chemical feedstock is a significant goal in green chemistry. jst.go.jp One of the most promising methods is the alternating ring-opening copolymerization (ROCOP) of CO₂ with epoxides (cyclic ethers) to produce aliphatic polycarbonates. jst.go.jpmdpi.com This process transforms a greenhouse gas into valuable and often biodegradable polymers. frontiersin.org
The reaction involves the opening of the strained ether ring of the epoxide monomer and its subsequent reaction with CO₂. This process is typically mediated by sophisticated metal-based or metal-free catalysts. acs.orgcolab.ws A key finding directly relevant to benzyl ether architectures is the successful terpolymerization of benzyl glycidyl (B131873) ether (an epoxide containing a benzyl ether moiety), propylene (B89431) oxide, and CO₂. researchgate.net This demonstrates that the benzyl ether group is compatible with the polymerization conditions and can be incorporated into the final polymer backbone, yielding functional polycarbonates. researchgate.netrsc.org The resulting polymers, known as polycarbonate ether polyols, combine the properties of polycarbonates and polyethers and have potential applications in creating degradable polymeric materials. nih.govrsc.org
Table 4: Examples of Epoxide Monomers for Copolymerization with CO₂
| Epoxide Monomer | Resulting Polymer Type | Catalyst Type Example |
| Propylene Oxide | Poly(propylene carbonate) | Metal-free (e.g., Triethyl borane) |
| Cyclohexene Oxide | Poly(cyclohexene carbonate) | Metal-free (e.g., Onium halides) |
| Benzyl Glycidyl Ether | Poly(benzyl glycerol (B35011) carbonate) copolymer | Cobalt-based (e.g., [rac-SalcyCo(III)X]) |
| 1,2-Butylene Oxide | Polycarbonate ether polyol | Zinc-Cobalt Double Metal Cyanide |
This table summarizes information from several studies on CO₂ copolymerization. acs.orgresearchgate.netnih.gov
Solid polymer electrolytes (SPEs) are a critical component for the development of safer, all-solid-state lithium batteries. researchgate.netrsc.org Among the most studied classes of SPEs are those based on polymers containing ether linkages, with poly(ethylene oxide) (PEO) being the archetypal example. acs.org The mechanism of ion conduction in these materials relies on the ability of the oxygen atoms in the ether bonds to coordinate with lithium cations (Li⁺). mdpi.com
Table 5: Common Polymer Matrices with Ether Linkages for Solid Electrolytes
| Polymer Matrix | Key Structural Feature | Primary Application |
| Poly(ethylene oxide) (PEO) | Repeating ethylene (B1197577) ether units | Solid-state lithium batteries |
| Poly(vinylidene fluoride) (PVDF) | Often used in gel electrolytes with ether-based plasticizers | Lithium-ion batteries |
| Poly(methyl methacrylate) (PMMA) | Used in composite/gel electrolytes | Lithium-ion batteries |
| Polyacrylonitrile (PAN) | Used in composite/gel electrolytes | Lithium-ion batteries |
This table includes common polymer matrices used in solid and gel polymer electrolytes. mdpi.comdntb.gov.ua
Ether-Based Compounds in Sustainable Energy Systems
The imperative for sustainable energy has driven research into alternative fuels and high-performance lubricants derived from renewable sources. Ether-based compounds, particularly those with architectures similar to this compound, are emerging as significant contributors to this transition. Their utility spans from enhancing the efficiency of biofuels to enabling the conversion of biomass into valuable chemicals. This section explores the role of such ether compounds in sustainable energy systems, with a focus on their application as bio-based fuel additives and lubricants, and the catalytic pathways for their synthesis from biomass.
Bio-Based Fuel Additives and Lubricants
The performance and environmental impact of transportation fuels and industrial lubricants are critical areas for improvement in the pursuit of sustainability. Ether compounds, including those with long alkyl chains and aromatic moieties like this compound, offer promising characteristics as both fuel additives and lubricant base stocks or additives.
Fuel Additives:
The addition of oxygenates to fuels is a well-established strategy to improve combustion efficiency and reduce harmful emissions. Ethers are particularly effective in this role. While short-chain ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) have been widely used, there is growing interest in longer-chain and aromatic ethers for their potential benefits, such as increased energy density and better miscibility with diesel and biodiesel. nih.gov
Research on compounds analogous to this compound, such as benzyl alcohol and diethyl ether, has demonstrated performance enhancements in diesel engines. For instance, the addition of benzyl alcohol to biodiesel blends has been shown to improve brake thermal efficiency. researchgate.net Diethyl ether is recognized for its high cetane number, which can significantly improve the ignition quality of diesel fuels. energy.govatlantis-press.com Although direct research on this compound as a fuel additive is limited, its molecular structure—combining a bulky aromatic group with a long alkyl chain—suggests it could offer a unique balance of properties. The benzyl group could contribute to thermal stability, while the octyl chain would ensure good solubility in hydrocarbon fuels.
Table 1: Comparison of Properties of Ether-Based Fuel Additives
| Compound | Formula | Cetane Number (est.) | Oxygen Content (wt%) | Key Benefits |
|---|---|---|---|---|
| Diethyl Ether | C4H10O | >100 | 21.6 | High volatility, excellent cold start properties energy.gov |
| Benzyl Alcohol | C7H8O | ~15-20 | 14.8 | Improves brake thermal efficiency researchgate.net |
| This compound (Predicted) | C15H24O | ~40-50 | 7.3 | Good solubility, potential for stability |
Note: The cetane number for this compound is an educated estimate based on its structure and comparison with related compounds.
Lubricants:
In the realm of lubrication, synthetic esters and ethers are valued for their superior performance characteristics compared to conventional mineral oils. Alkylated polyphenyl ethers, which share structural similarities with this compound, have been investigated as high-performance lubricants due to their excellent thermal and oxidative stability. mdpi.com The presence of aromatic rings in these molecules contributes to their robustness under high-temperature conditions.
Long-chain alkyl benzenes are also used commercially as lubricant base stocks. researchgate.netilco-chemie.de The alkyl chains provide the necessary viscosity and lubricity, while the benzene (B151609) ring offers thermal stability. This compound, which can be viewed as a functionalized alkyl benzene, could potentially offer enhanced performance. The ether linkage can improve polarity and additive solvency, which are desirable properties in lubricant formulations. Research on alkylated diphenyl ethers has shown that the length and number of alkyl chains significantly influence tribological properties, such as friction and wear. mdpi.com This suggests that the octyl chain in this compound would play a crucial role in its lubricating performance.
Table 2: Tribological Properties of Aromatic Ethers as Lubricants
| Lubricant | Alkyl Chain | Friction Coefficient | Wear Rate | Hydrogen Generation |
|---|---|---|---|---|
| 4P2E (Polyphenyl Ether) | None | Low | Near Zero | Negligible |
| R1-4P2E (Alkylated PPE) | C16H33 | Low | Near Zero | Moderate |
| ADE (Alkyldiphenyl Ether) | C18H37 | Low | Low | Moderate |
| This compound (Hypothesized) | C8H17 | Low | Low | Low to Moderate |
Source: Adapted from research on alkylated polyphenyl ethers. mdpi.com The properties for this compound are hypothesized based on these findings.
Catalytic Routes for Biomass Valorization
The synthesis of aromatic ethers like this compound from renewable biomass resources is a key goal in the development of sustainable chemical processes. Biomass valorization focuses on converting the primary components of lignocellulosic biomass—cellulose (B213188), hemicellulose, and lignin (B12514952)—into valuable platform molecules and final products. osti.gov
Lignin, a complex aromatic polymer, is a particularly promising feedstock for producing aromatic chemicals. It is rich in phenylpropane units, which are the basic building blocks for compounds like this compound. The valorization of lignin often involves the cleavage of its native ether bonds (primarily β-O-4 linkages) to produce smaller aromatic molecules. frontiersin.org
One potential catalytic pathway to synthesize this compound from biomass could involve the following conceptual steps:
Depolymerization of Lignin: Catalytic hydrogenolysis or oxidation of lignin to produce aromatic platform molecules such as benzyl alcohol and other substituted phenols.
Production of Bio-alcohols: Fermentation or catalytic conversion of the cellulose and hemicellulose fractions of biomass to produce alcohols like octanol (B41247).
Etherification: A subsequent acid-catalyzed etherification reaction between the biomass-derived benzyl alcohol and octanol to form this compound.
Heterogeneous catalysts are central to these conversion processes. For instance, various metal-supported catalysts (e.g., Pd, Ru, Ni) are used for lignin hydrogenolysis, while solid acid catalysts like zeolites and sulfonic acid resins are effective for etherification reactions. researchgate.net The direct synthesis of ethers from biomass-derived alcohols and aldehydes/ketones through reductive etherification is also a promising route. osti.gov
Table 3: Catalytic Strategies for the Synthesis of Bio-Based Ethers
| Reaction Type | Feedstocks | Catalyst Examples | Product Type | Reference |
|---|---|---|---|---|
| Lignin Depolymerization | Lignin | Ni, Pd, Ru on Carbon | Aromatic monomers | frontiersin.org |
| Alcohol Etherification | Alcohols (e.g., Benzyl alcohol, Octanol) | Zeolites, Amberlyst | Asymmetric ethers | researchgate.net |
The development of efficient and selective catalytic systems is crucial for making the bio-based production of this compound and similar compounds economically viable. Research continues to focus on designing robust catalysts that can handle the complexity of biomass feedstocks and steer reactions towards the desired ether products with high yields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzyl octyl ether, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via the Williamson ether synthesis, where a benzyl halide reacts with an alkoxide (e.g., octanol-derived). For example, benzyl bromide and sodium octoxide in a polar aprotic solvent like DMF or DMSO at 60–80°C for 6–12 hours yield the product. Catalytic bases like NaH or KOt-Bu enhance nucleophilic displacement efficiency. Purification typically involves column chromatography or distillation. Deprotection under hydrogenolysis (H₂/Pd-C) confirms the ether structure .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 9:1). Characterize using ¹H NMR (δ 4.5–4.7 ppm for benzyl-O-CH₂; δ 0.8–1.5 ppm for octyl chain) and FT-IR (C-O-C stretch at ~1100 cm⁻¹) .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
- Methodological Answer : Benzyl ethers are generally stable in neutral/basic conditions (pH 7–12) but cleave under strong acids (e.g., HCl in dioxane) or via catalytic hydrogenation. Oxidizing agents like KMnO₄ or CrO₃ may degrade the ether, forming benzaldehyde or ketones. To test stability:
- Acidic Hydrolysis : Reflux in 1M HCl (50°C, 2 hours); monitor by GC-MS for cleavage products.
- Oxidative Stability : Expose to 3% H₂O₂ at RT; analyze via iodometric titration for peroxide formation .
- Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life under storage conditions.
Advanced Research Questions
Q. How can contradictory data on the thermal stability of this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from differences in substituent chain length (e.g., octyl vs. dodecyl) or analytical methods. For example, thermogravimetric analysis (TGA) of this compound-modified cellulose shows reduced thermal stability (ΔTdec ~20°C) compared to unmodified cellulose due to disrupted crystallinity. To resolve discrepancies:
- Controlled Experiments : Synthesize derivatives with varying degrees of substitution (DS) and compare DSC/TGA profiles.
- Side-Reaction Analysis : Use MALDI-TOF to detect oligomerization or cross-linking during synthesis .
- Case Study : A DS of 0.5 in benzyl octyl cellulose decreases decomposition onset by 50°C, while DS >1.0 accelerates degradation due to amorphous domain formation .
Q. What catalytic systems enhance the efficiency of this compound formation in nucleophilic substitutions?
- Methodological Answer : Crown ethers (e.g., 18-crown-6) or silacrown ethers (e.g., sila-17-crown-6) improve reaction rates by complexing alkali metal ions, increasing nucleophile accessibility. For example:
- Catalyzed Reaction : Benzyl bromide + potassium octoxide + sila-17-crown-6 in THF at 40°C achieves >90% yield in 3 hours.
- Mechanistic Insight : Conduct kinetic studies (e.g., Eyring plots) to compare activation energies with/without catalysts .
- Optimization : Screen solvents (THF vs. DMF) and catalyst loadings (1–5 mol%) to minimize by-products like elimination (e.g., octene).
Q. How can side reactions during this compound synthesis be systematically identified and mitigated?
- Methodological Answer : Common side reactions include elimination (forming alkenes) or over-alkylation. Mitigation strategies:
- In Situ Monitoring : Use FT-IR to track alkoxide consumption.
- By-Product Analysis : Employ GC-MS to detect octene (m/z 112) or dibenzyl ether (m/z 198).
- Temperature Control : Maintain <80°C to suppress elimination .
- Case Study : Lowering the base strength (e.g., switching from NaH to K₂CO₃) reduces elimination by 70% in octyl ether synthesis .
Methodological Guidelines for Reproducibility
- Synthesis : Document stoichiometry, solvent purity, and reaction atmosphere (e.g., N₂ for moisture-sensitive steps) .
- Characterization : Include ¹³C NMR for quaternary carbon verification and elemental analysis for purity validation (>95%) .
- Data Reporting : Use standardized formats for spectral data (e.g., δ values referenced to TMS) and thermal analysis (heating rate: 10°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
